

Application Note: ^1H and ^{13}C NMR Analysis of 1-Carboxycyclohexaneacetic Acid

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Compound of Interest

Compound Name: 1-Carboxycyclohexaneacetic acid

Cat. No.: B195815

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Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed analysis of the expected ^1H and ^{13}C NMR spectra of **1-Carboxycyclohexaneacetic acid**. It includes tabulated spectral data, comprehensive experimental protocols, and visualizations to aid in structural elucidation and characterization.

Introduction

1-Carboxycyclohexaneacetic acid is a dicarboxylic acid featuring a cyclohexane ring substituted with both a carboxyl group and a carboxymethyl group at the same carbon atom. This structure presents a unique set of proton and carbon environments, making NMR spectroscopy an essential tool for its characterization. This application note outlines the expected ^1H and ^{13}C NMR spectral data and provides detailed protocols for sample preparation and spectral acquisition.

Predicted ^1H and ^{13}C NMR Spectral Data

Due to the absence of direct literature data for **1-Carboxycyclohexaneacetic acid**, the following chemical shifts are predicted based on the known spectra of cyclohexanecarboxylic acid, acetic acid, and general principles of NMR spectroscopy. The deshielding effects of the carboxylic acid groups and the quaternary carbon are taken into consideration.

Predicted ^1H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for **1-Carboxycyclohexaneacetic acid**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
-COOH (both)	10.0 - 13.0	Broad Singlet	2H
-CH ₂ -	~2.7	Singlet	2H
Cyclohexyl -CH ₂ - (axial)	1.2 - 1.6	Multiplet	5H
Cyclohexyl -CH ₂ - (equatorial)	1.6 - 2.0	Multiplet	5H

Note: The chemical shifts for the cyclohexyl protons are expected to be complex and overlapping multiplets due to restricted rotation and the anisotropic effects of the substituents.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **1-Carboxycyclohexaneacetic acid**

Carbon Atom	Chemical Shift (δ , ppm)
-COOH (acetic acid)	~175
-COOH (cyclohexyl)	~180
Quaternary Carbon (C1)	~45
-CH ₂ - (acetic acid)	~40
Cyclohexyl C2, C6	~35
Cyclohexyl C3, C5	~25
Cyclohexyl C4	~28

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A standardized protocol for preparing a sample of **1-Carboxycyclohexaneacetic acid** for NMR analysis is crucial for obtaining high-quality, reproducible spectra.

- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6) are common choices for carboxylic acids.^[1] For this compound, DMSO-d_6 is recommended to ensure the observation of the acidic protons.
- Sample Concentration:
 - For ^1H NMR, dissolve 5-10 mg of **1-Carboxycyclohexaneacetic acid** in 0.6-0.7 mL of the deuterated solvent.^[2]
 - For ^{13}C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ^{13}C isotope.^[2]
- Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.^{[3][4]}
- Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). Modern spectrometers can often reference the residual solvent peak.

NMR Spectrometer Parameters

The following are typical acquisition parameters for ^1H and ^{13}C NMR spectroscopy. These may need to be optimized based on the specific instrument and sample concentration.

^1H NMR Spectroscopy:

- Spectrometer Frequency: 400 MHz or higher
- Pulse Sequence: Standard single-pulse sequence
- Acquisition Time: 2-4 seconds

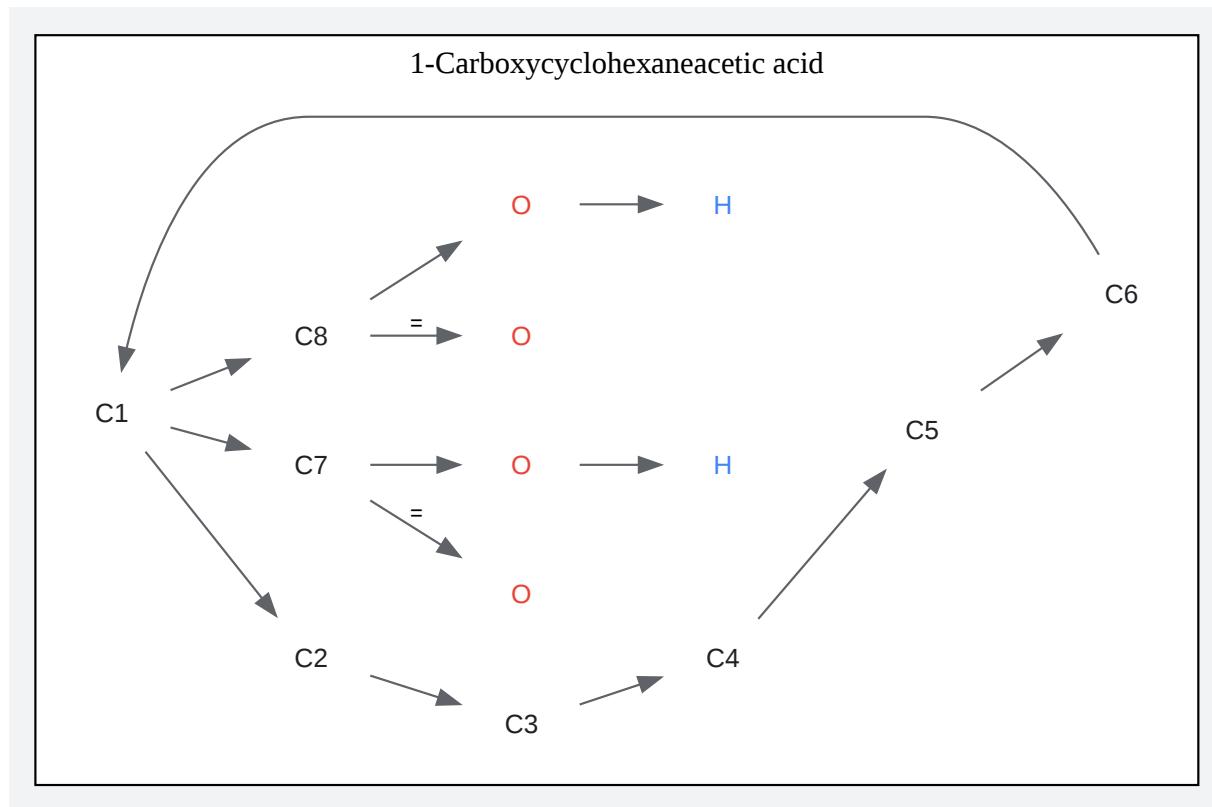
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16
- Spectral Width: -2 to 14 ppm

¹³C NMR Spectroscopy:

- Spectrometer Frequency: 100 MHz or higher
- Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30)
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024 or more, depending on concentration
- Spectral Width: 0 to 200 ppm

Visualizations

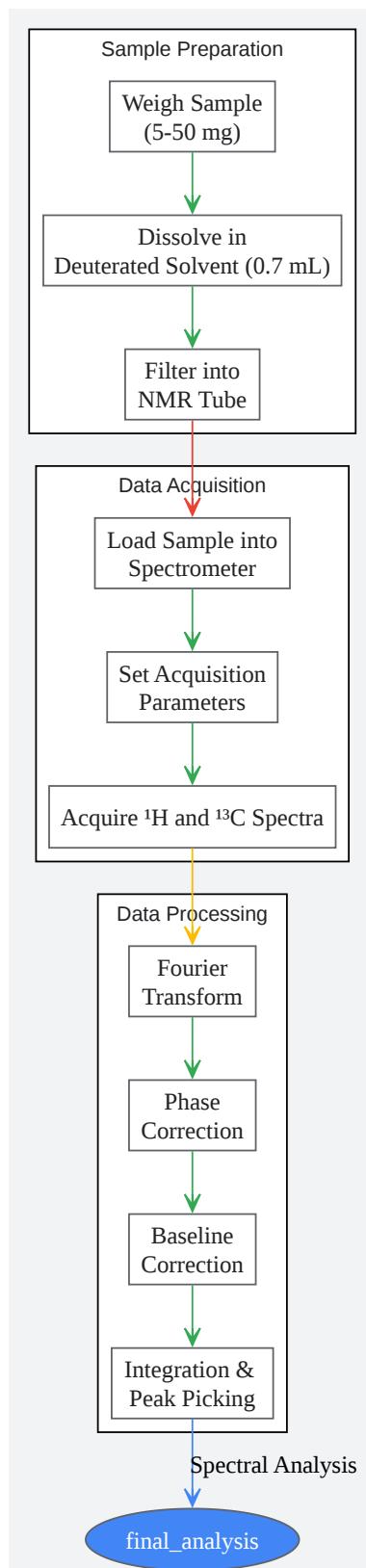
Molecular Structure and Atom Numbering



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Caption: Molecular structure of **1-Carboxycyclohexaneacetic acid** with atom numbering.

Experimental Workflow for NMR Analysis

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Caption: Experimental workflow for NMR analysis.

Discussion of Expected Spectra

¹H NMR Spectrum: The most downfield signals are expected to be from the two carboxylic acid protons, appearing as a broad singlet due to hydrogen bonding and chemical exchange.[5][6] The singlet at approximately 2.7 ppm is assigned to the methylene protons of the acetic acid moiety. These protons are adjacent to a quaternary carbon and are thus not split. The cyclohexyl protons will present as a complex series of overlapping multiplets in the aliphatic region of the spectrum. The exact chemical shifts of the axial and equatorial protons will differ due to the rigid chair conformation of the cyclohexane ring and the anisotropic effects of the substituents.

¹³C NMR Spectrum: Two distinct carbonyl carbon signals are expected in the downfield region (175-180 ppm), corresponding to the two different carboxylic acid groups.[7][8] The quaternary carbon (C1) will appear around 45 ppm. The methylene carbon of the acetic acid group is predicted to be around 40 ppm. The remaining cyclohexyl carbons will appear in the aliphatic region, with their chemical shifts influenced by their proximity to the electron-withdrawing substituents.

Conclusion

This application note provides a comprehensive guide to the anticipated ¹H and ¹³C NMR analysis of **1-Carboxycyclohexaneacetic acid**. The provided tables of predicted chemical shifts, detailed experimental protocols, and illustrative diagrams serve as a valuable resource for researchers involved in the synthesis, characterization, and quality control of this compound and related structures. While the spectral data presented is based on estimations from analogous compounds, it provides a strong foundation for the interpretation of experimentally acquired spectra.

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